3,4-Dimethoxystyrene
Overview
Description
3,4-Dimethoxystyrene is a chemical compound that is a derivative of styrene, where two methoxy groups are attached to the aromatic ring. This compound is of interest in polymer chemistry due to its potential applications in creating novel functional polymers.
Synthesis Analysis
The synthesis of polymers based on 3,4-dimethoxystyrene can be achieved through various polymerization methods. For instance, cationic polymerization of 3,4-dimethoxystyrene using trityl hexachloroantimonate as a catalyst has been studied, revealing that under certain conditions, the monomer consumption is quite low, which allows for accurate analysis of the initiation kinetics . This suggests that the polymerization process can be finely controlled to achieve desired outcomes.
Molecular Structure Analysis
The molecular structure of 3,4-dimethoxystyrene plays a crucial role in its reactivity and the properties of the resulting polymers. The presence of methoxy groups on the aromatic ring influences the polymerization behavior and the stability of the resulting polymers. Anionic polymerization studies of dimethoxystyrene derivatives have shown that the position of methoxy groups affects the propagation rates and the ease of functionalization of the resulting polymers .
Chemical Reactions Analysis
Chemical reactions involving 3,4-dimethoxystyrene include polymerization and subsequent functionalization. Anionic polymerization using sec-butyllithium as an initiator has been demonstrated, with immediate initiation reactions upon the addition of the initiator . Furthermore, the resulting polymers from monomers with methoxy groups in the 3,5- and 2,4-positions can be lithiated, which allows for further functionalization at specific positions on the phenyl ring . This indicates that 3,4-dimethoxystyrene and its derivatives can be used to create polymers with tailored functionalities for various applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of 3,4-dimethoxystyrene-derived polymers are influenced by the molecular structure and the nature of the polymerization process. Cationic polymerization is characterized by rapid rates of chain transfer through intramolecular cyclization and major termination reactions, leading to the formation of stable, substituted indanyl cations . These properties are essential for understanding the behavior of the polymers in different environments and for predicting their potential applications.
Scientific Research Applications
Polymerization Processes
- Cationic Polymerization : 3,4-Dimethoxystyrene undergoes cationic polymerization with trityl hexachloroantimonate, characterized by rapid chain transfer and termination reactions, leading to stable substituted indanyl cations (Rooney, 1983).
- Anionic Polymerization : It is also effective in anionic polymerization processes, yielding polymers with predictable molecular weights and narrow distributions. These polymers demonstrate potential for various applications due to their ease of lithiation (Takano et al., 1998).
Material Synthesis and Characterization
- Synthesis of Anti-Inflammatory Drugs : 3,4-Dimethoxystyrene-linked cyclic ketone derivatives have been synthesized for potential use as anti-inflammatory drugs (Li Zheng-qing, 2007).
- Hydrogen Bonding in Polymers : The compound's derivatives, such as poly(4-hydroxy-3,5-dimethoxystyrene), are used to study the effects of hydrogen bonding on properties like glass transition temperature and heat capacity (Nakamura et al., 1986).
Advanced Functional Materials
- Catechol-Inspired Homopolymers : Its incorporation in polymers for chelating heavy metals and designing adhesives and antifouling coatings is significant. RAFT polymerization of 3,4-dimethoxystyrene yields well-defined polymers suitable for zinc binding applications (Isakova et al., 2014).
- Electropolymerization for Novel Materials : 3,4-Dimethoxystyrene undergoes electropolymerization, potentially leading to new materials with unique electronic and structural properties (Patra et al., 2009).
Safety And Hazards
3,4-Dimethoxystyrene is flammable and toxic . It may cause an allergic skin reaction, serious eye irritation, and is suspected of causing genetic defects and cancer . It is also harmful to aquatic life with long-lasting effects .
Relevant Papers One relevant paper discusses the random co-polymerization of 3,4-dimethoxystyrene (DMSt) and pentafluorostyrene (PFSt). The study found that DMSt and PFSt were first passed through basic aluminum oxide (alumina, Al2O3). Polymerization was achieved by introducing dioxane, DMSt, and PFSt into a round-bottom flask .
properties
IUPAC Name |
4-ethenyl-1,2-dimethoxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-4-8-5-6-9(11-2)10(7-8)12-3/h4-7H,1H2,2-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJXYTXADXSRFTJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
41310-36-5 | |
Record name | Benzene, 4-ethenyl-1,2-dimethoxy-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=41310-36-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID6064296 | |
Record name | Benzene, 4-ethenyl-1,2-dimethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6064296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
colourless to yellow oily liquid; sweet, floral penetrating aroma | |
Record name | 3,4-Dimethoxy-1-vinylbenzene | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1260/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
203.00 to 205.00 °C. @ 20.00 mm Hg | |
Record name | 1,2-Dimethoxy-4-vinylbenzene | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0040359 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
slightly, Slightly soluble in water, soluble (in ethanol) | |
Record name | 1,2-Dimethoxy-4-vinylbenzene | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0040359 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | 3,4-Dimethoxy-1-vinylbenzene | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1260/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.006-1.012 | |
Record name | 3,4-Dimethoxy-1-vinylbenzene | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1260/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Product Name |
3,4-Dimethoxystyrene | |
CAS RN |
6380-23-0 | |
Record name | 3,4-Dimethoxystyrene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6380-23-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,4-Dimethoxystyrene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006380230 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzene, 4-ethenyl-1,2-dimethoxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzene, 4-ethenyl-1,2-dimethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6064296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-vinylveratrole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.330 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3,4-DIMETHOXYSTYRENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/50PLH4M73W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 1,2-Dimethoxy-4-vinylbenzene | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0040359 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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